molecular formula C11H12N2O B13932921 8-Methoxy-1H-3-benzazepin-2-amine CAS No. 93270-47-4

8-Methoxy-1H-3-benzazepin-2-amine

Cat. No.: B13932921
CAS No.: 93270-47-4
M. Wt: 188.23 g/mol
InChI Key: JGBSKFSNEQIZEN-UHFFFAOYSA-N
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Description

8-Methoxy-1H-3-benzazepin-2-amine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a benzene ring fused to an azepine ring, with a methoxy group at the 8th position and an amine group at the 2nd position. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1H-3-benzazepin-2-amine can be achieved through various synthetic routes. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method includes the Schmidt rearrangement of 1-tetralone using trimethylsilyl azide and ferric chloride, which significantly reduces the reaction time .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1H-3-benzazepin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzazepines with various functional groups.

Scientific Research Applications

8-Methoxy-1H-3-benzazepin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-1H-3-benzazepin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, including serotonin and dopamine receptors. By binding to these receptors, it can modulate neurotransmitter release and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Benzazepine: Lacks the methoxy group at the 8th position.

    2-Benzazepine: Has a different arrangement of the benzene and azepine rings.

    3-Benzazepine: Similar structure but with variations in functional groups.

Uniqueness

8-Methoxy-1H-3-benzazepin-2-amine is unique due to the presence of the methoxy group at the 8th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific pharmacological properties .

Properties

CAS No.

93270-47-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

8-methoxy-1H-3-benzazepin-2-amine

InChI

InChI=1S/C11H12N2O/c1-14-10-3-2-8-4-5-13-11(12)7-9(8)6-10/h2-6H,7H2,1H3,(H2,12,13)

InChI Key

JGBSKFSNEQIZEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C(C2)N

Origin of Product

United States

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